

Spectroscopic Data of 1-Aminohex-5-en-3-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	1-Aminohex-5-en-3-ol	
Cat. No.:	B15165726	Get Quote

Disclaimer: Experimental spectroscopic data for **1-Aminohex-5-en-3-ol** is not readily available in published literature. The data presented in this guide is a predicted analysis based on the known spectroscopic behavior of analogous compounds and functional groups. This document is intended for research and informational purposes.

Introduction

1-Aminohex-5-en-3-ol is a bifunctional organic molecule containing a primary amine, a secondary alcohol, and a terminal alkene. These functional groups impart a range of chemical properties that are of interest to researchers in organic synthesis and drug development. Spectroscopic analysis is crucial for the structural elucidation and characterization of such novel compounds. This guide provides a detailed overview of the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **1-Aminohex-5-en-3-ol**. It also includes standardized experimental protocols for acquiring such data.

Predicted Spectroscopic Data

The predicted spectroscopic data for **1-Aminohex-5-en-3-ol** is summarized in the following tables. These predictions are derived from the analysis of structurally similar compounds and established spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. ¹H NMR (Proton NMR)



The predicted ¹H NMR spectrum of **1-Aminohex-5-en-3-ol** in a typical deuterated solvent like CDCl₃ would exhibit the following signals:

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~5.8	ddt	1H	H-5
~5.2	d	1H	H-6a
~5.1	d	1H	H-6b
~3.8	m	1H	H-3
~2.9	t	2H	H-1
~2.3	m	2H	H-4
~1.7	m	2H	H-2
variable (~1.5-3.0)	br s	3H	-NH ₂ , -OH

Multiplicity: s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, br = broad, dd = doublet of doublets, dt = doublet of triplets

2.1.2. ¹³C NMR (Carbon NMR)

The predicted ¹³C NMR spectrum would show six distinct signals corresponding to the carbon atoms in the molecule:

Chemical Shift (δ, ppm)	Carbon Assignment
~138	C-5
~115	C-6
~70	C-3
~45	C-4
~40	C-1
~35	C-2



Infrared (IR) Spectroscopy

The IR spectrum of **1-Aminohex-5-en-3-ol** is predicted to display the following characteristic absorption bands:

Frequency (cm ⁻¹)	Functional Group	Vibration
3400-3200 (broad)	O-H, N-H	Stretching
3100-3000	=C-H	Stretching
2960-2850	С-Н	Stretching
1640	C=C	Stretching
1600-1500	N-H	Bending
1100-1000	C-O	Stretching
1200-1050	C-N	Stretching
990, 910	=C-H	Out-of-plane bending

Mass Spectrometry (MS)

The mass spectrum, likely obtained via Electron Ionization (EI), is predicted to show a molecular ion peak and several characteristic fragment ions.

m/z	lon	Fragmentation Pathway
115	[M]+	Molecular Ion
98	[M-NH ₃]+	Loss of ammonia
97	[M-H ₂ O] ⁺	Dehydration
85	[M-CH ₂ =CH] ⁺	Loss of vinyl radical
72	[CH(OH)CH2CH2NH2]+	α-cleavage
57	[CH ₂ CH ₂ NH ₂] ⁺	Cleavage at C3-C4 bond
44	[CH2=NH2] ⁺	α-cleavage at C1-C2 bond



Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Procedure:

- Sample Preparation: Dissolve 5-25 mg of **1-Aminohex-5-en-3-ol** in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in a clean, dry NMR tube. For ¹³C NMR, a more concentrated solution (50-100 mg) may be necessary.
- Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
- ¹H NMR Acquisition:
 - Tune and shim the instrument to optimize the magnetic field homogeneity.
 - Acquire the spectrum using a standard pulse sequence.
 - Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
 - Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
- ¹³C NMR Acquisition:
 - Switch the probe to the ¹³C frequency.
 - Acquire the spectrum using a proton-decoupled pulse sequence.
 - Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-220 ppm).
 - A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.



 Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Procedure:

- Sample Preparation (ATR Attenuated Total Reflectance):
 - Ensure the ATR crystal is clean.
 - Place a small amount of the liquid sample directly onto the crystal.
- Sample Preparation (Neat Liquid):
 - Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).
- Background Spectrum: Record a background spectrum of the empty sample compartment to subtract atmospheric and instrumental interferences.
- Sample Spectrum:
 - Place the prepared sample in the spectrometer's sample holder.
 - Acquire the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
 - Co-add multiple scans to improve the signal-to-noise ratio.
- Data Analysis: Identify the characteristic absorption bands and correlate them to the corresponding functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Procedure:

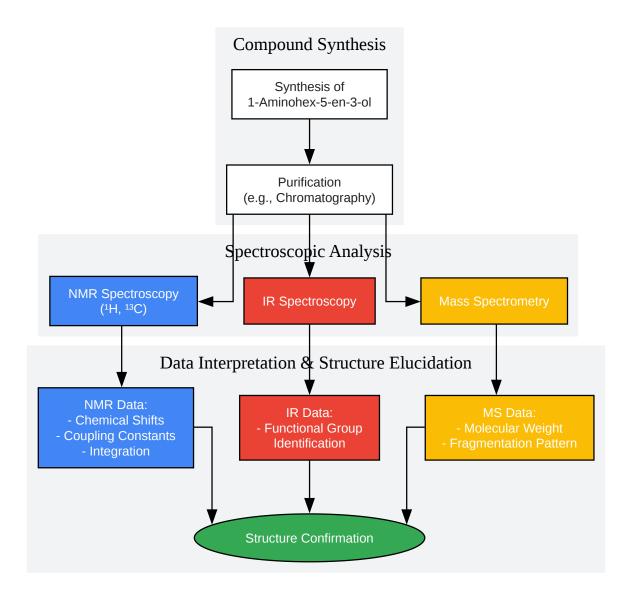


- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer.
 For a volatile compound like 1-Aminohex-5-en-3-ol, direct infusion or injection via a gas chromatograph (GC-MS) can be used.
- Ionization: Ionize the sample molecules. Electron Ionization (EI) is a common method for small organic molecules, typically using an electron beam of 70 eV.
- Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a
 mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: Detect the ions and record their abundance.
- Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and interpret the major fragment ions to deduce the structure.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a novel compound like **1-Aminohex-5-en-3-ol**.





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Workflow for Spectroscopic Analysis

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